N-methyl-4-phenylpiperazin-1-amine
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Overview
Description
N-methyl-4-phenylpiperazin-1-amine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-phenylpiperazin-1-amine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and parallel solid-phase synthesis are some of the techniques employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-phenylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
N-methyl-4-phenylpiperazin-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-4-phenylpiperazin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurological disorders .
Comparison with Similar Compounds
N-methyl-4-phenylpiperazin-1-amine can be compared with other similar compounds, such as:
4-phenylpiperazine: Lacks the N-methyl group, which may affect its biological activity and pharmacokinetic properties.
N-methylpiperazine: Lacks the phenyl group, which may influence its interactions with molecular targets.
N-phenylpiperazine: Lacks the N-methyl group, which may alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-4-phenylpiperazin-1-amine |
InChI |
InChI=1S/C11H17N3/c1-12-14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
GZYGRRYEOYVTLW-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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